

Application Note: Characterization of Diphenylsulfane-d1 by Advanced NMR Spectroscopy Techniques

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Compound of Interest

Compound Name: Diphenylsulfane-d1

Cat. No.: B574100

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide to the characterization of mono-deuterated diphenylsulfane (**diphenylsulfane-d1**) using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques, including ^1H NMR, ^{13}C NMR, and Distortionless Enhancement by Polarization Transfer (DEPT).

Introduction

Diphenylsulfane and its isotopically labeled analogs are important structural motifs in medicinal chemistry and materials science. Precise characterization of these molecules is crucial for understanding their structure-activity relationships and reaction mechanisms. NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about molecular structure, connectivity, and dynamics. This application note outlines the protocols for acquiring and interpreting ^1H , ^{13}C , and DEPT NMR spectra for the structural elucidation of **diphenylsulfane-d1**.

Spectroscopic Techniques

A combination of one-dimensional NMR experiments is employed for the comprehensive characterization of **diphenylsulfane-d1**.

- ^1H NMR Spectroscopy: Provides information on the chemical environment and connectivity of protons in the molecule. The integration of proton signals allows for the determination of the relative number of protons.
- ^{13}C NMR Spectroscopy: Reveals the number of chemically non-equivalent carbon atoms and their electronic environments. Broadband proton decoupling is typically used to simplify the spectrum by removing C-H coupling.
- DEPT (Distortionless Enhancement by Polarization Transfer): A set of experiments that differentiate between CH, CH₂, and CH₃ groups.[\[1\]](#)[\[2\]](#)
 - DEPT-90: Shows signals only for CH (methine) carbons.[\[1\]](#)[\[2\]](#)
 - DEPT-135: Displays positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons are not observed in DEPT spectra.[\[1\]](#)[\[2\]](#)

Experimental Protocols

Sample Preparation

- Weigh approximately 10-20 mg of **diphenylsulfane-d1**.
- Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
- Transfer the solution to a 5 mm NMR tube.
- Ensure the solution is clear and free of any particulate matter.

NMR Instrument and Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer. Instrument-specific optimization may be required.

Parameter	^1H NMR	^{13}C NMR	DEPT-135	DEPT-90
Spectrometer	400 MHz	100 MHz	100 MHz	100 MHz
Solvent	CDCl_3	CDCl_3	CDCl_3	CDCl_3
Pulse Program	zg30	zgpg30	dept135	dept90
Number of Scans (NS)	8	1024	256	256
Acquisition Time (AQ)	3.0 s	1.0 s	1.0 s	1.0 s
Relaxation Delay (D1)	2.0 s	2.0 s	2.0 s	2.0 s
Spectral Width (SW)	16 ppm	240 ppm	240 ppm	240 ppm
Temperature	298 K	298 K	298 K	298 K

Data Presentation and Interpretation

The following tables summarize the expected NMR data for **diphenylsulfane-d1**. Due to the deuterium substitution on one of the phenyl rings, the signals for the deuterated ring will be significantly altered in the ^1H NMR spectrum and will show a characteristic triplet in the ^{13}C NMR spectrum due to C-D coupling. For simplicity, the chemical shifts presented here are representative values based on diphenylsulfane.

Table 1: ^1H NMR Data (400 MHz, CDCl_3)

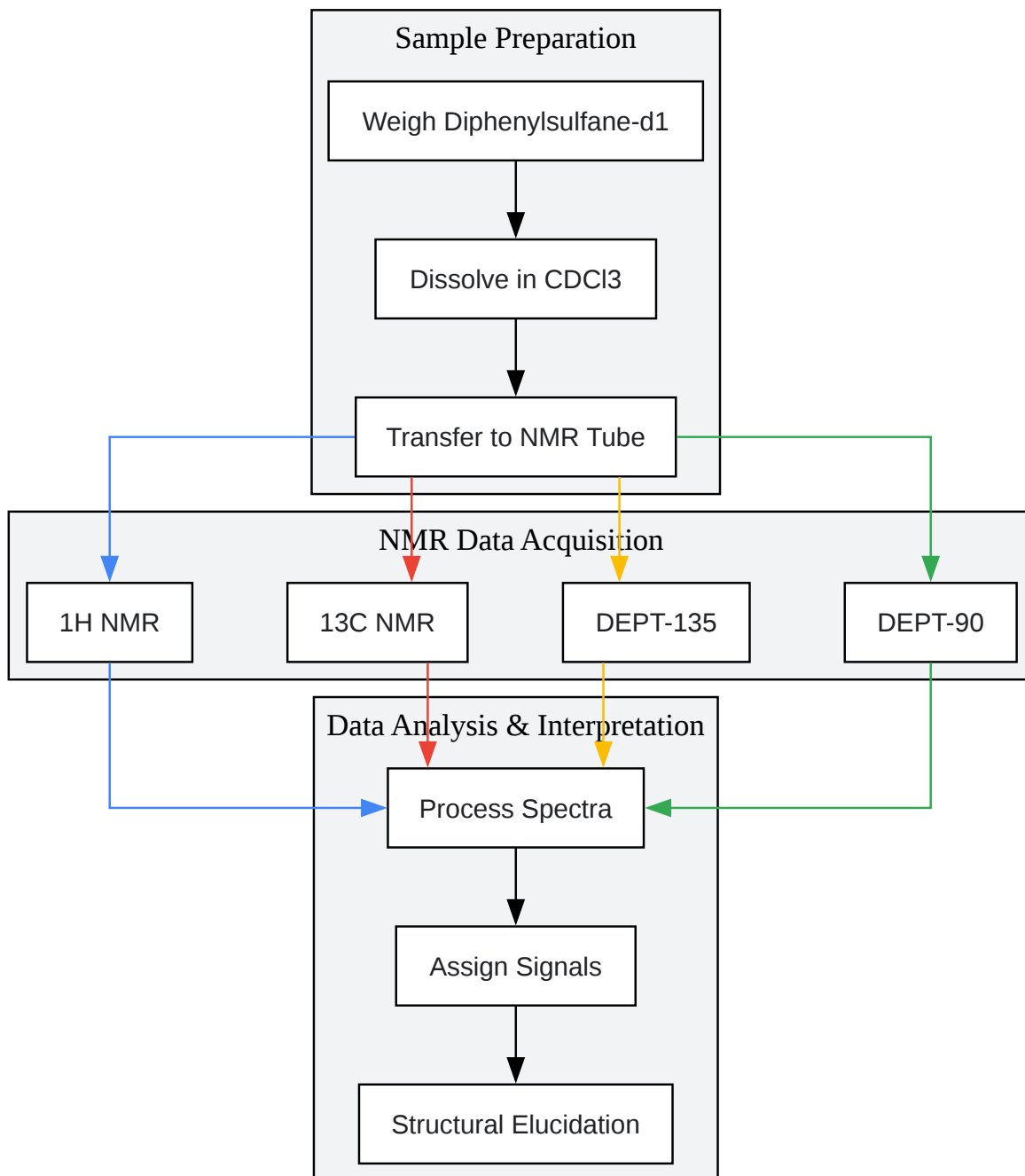
Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.45 - 7.20	m	9H	Aromatic Protons (C_6H_5 and $\text{C}_6\text{H}_4\text{D}$)

Table 2: ^{13}C NMR and DEPT Data (100 MHz, CDCl_3)

Chemical Shift (δ) ppm	^{13}C Type	DEPT-90	DEPT-135	Assignment
135.8	C	Absent	Absent	C-S (ipso-carbon)
131.5	CH	Positive	Positive	Aromatic CH
129.2	CH	Positive	Positive	Aromatic CH
127.5	CH	Positive	Positive	Aromatic CH
~129 (triplet)	CD	Absent	Absent	C-D

Experimental and Logic Workflow

The following diagram illustrates the workflow for the NMR characterization of **diphenylsulfane-d1**.



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NMR Experimental Workflow

Conclusion

The combination of ^1H , ^{13}C , and DEPT NMR spectroscopy provides a robust and efficient method for the unambiguous characterization of **diphenylsulfane-d1**. The detailed protocols and expected data presented in this application note serve as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science, enabling the confident structural verification of this and similar molecules.

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References

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